molecular formula C11H16O7 B3092774 (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione CAS No. 1234990-04-5

(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione

Cat. No.: B3092774
CAS No.: 1234990-04-5
M. Wt: 260.24
InChI Key: JTPRLNHAKSDJJX-DADVEIPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione is a complex organic compound with multiple functional groups, including hydroxyl, acetyl, and keto groups

Scientific Research Applications

(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.

Mechanism of Action

1,2,3-Triacetyl-5-deoxy-D-ribose, also known as (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione, is a compound with significant applications in organic synthesis and pharmaceutical research .

Target of Action

It is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals .

Mode of Action

The compound is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose . This means that it can be selectively deprotected under certain conditions, allowing for precise control of chemical reactions .

Biochemical Pathways

1,2,3-Triacetyl-5-deoxy-D-ribose is commonly used in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA . It is also used in the preparation of various pharmaceuticals, including antiviral and anticancer drugs .

Pharmacokinetics

The compound is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and chloroform . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

One of its important applications is in the synthesis of Capecitabine, a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers . 1,2,3-Triacetyl-5-deoxy-D-ribose acts as a key intermediate in the production of Capecitabine, which is converted into 5’-Deoxy-5-fluorocytidine, an active ingredient in the drug .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include its solubility in different solvents . .

Safety and Hazards

Caution must be exercised when handling this compound due to its potential health hazards, such as eye and respiratory irritation, as well as potential organ damage with prolonged exposure . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

1,2,3-Triacetyl-5-deoxy-D-ribose is a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . Its properties make it a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . It is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals . One of its important applications is in the synthesis of Capecitabine, a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of chiral catalysts to ensure the correct stereochemistry of the product. The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the keto groups can produce polyols .

Properties

IUPAC Name

(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3/t6-,10+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPRLNHAKSDJJX-DADVEIPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C(=O)C)([C@](C(=O)C)(C(=O)C(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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